4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with N,N-dimethylamine functionality. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl and cyclopropyl groups under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine include:
- 5-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpyridin-2-amine
- Other pyridine derivatives with tert-butoxy and cyclopropoxy groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-11-8-9-15-13(16(4)5)12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
FHUYAKPYXBGNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=NC=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.